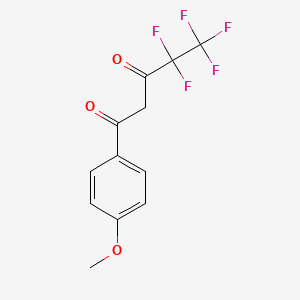

1,3-Dioxo-1-(4-Methoxyphenyl)-4,4,5,5,5-pentafluorpentan

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

- Anwendungen:

- Anwendungen:

- Anwendung: Diese Polymere finden Verwendung in Beschichtungen, Klebstoffen und anderen Materialien .

Fluorierte Bausteine

Lumineszierende Hybridmaterialien

Polymersynthese

Referenzstandard in der pharmazeutischen Prüfung

Wirkmechanismus

Target of Action

The primary target of the compound 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione is europium (III) ions . This compound, also known as a β-diketone ligand, has been used to synthesize novel europium (III) complexes .

Mode of Action

The interaction of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione with its targets involves the formation of complexes with europium (III) ions . This process is facilitated by ancillary ligands such as 2,2-dipyridine, 1,10-phenanthroline, and 4,7-diphenyl-1,10-phenanthroline .

Biochemical Pathways

The biochemical pathways affected by 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione involve the photoluminescence properties of europium (III) complexes . The compound contributes to the creation of a highly polarizable ligand field around the europium ion, which is indicated by higher values of intensity parameter Ω2 .

Pharmacokinetics

Its use in the synthesis of europium (iii) complexes suggests that it may have significant chemical stability .

Result of Action

The action of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione results in the formation of europium (III) complexes that exhibit strong photoluminescence . These complexes show typical europium (III) red emissions in solid state and chloroform solution, assigned to 5 D 0 → 7 F j ( j = 0–4) transitions .

Action Environment

The action, efficacy, and stability of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione can be influenced by environmental factors. For instance, the photoluminescence properties of the resulting europium (III) complexes can be affected by the nature of the solvent, with notable emissions observed in both solid state and chloroform solution .

Biochemische Analyse

Biochemical Properties

4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione plays a significant role in biochemical reactions, particularly in the formation of complexes with metal ions such as europium (III). The compound interacts with enzymes, proteins, and other biomolecules through its β-diketone moiety, which can chelate metal ions and facilitate various biochemical processes. For instance, it has been used to synthesize highly luminescent europium complexes, which exhibit efficient energy transfer and luminescent properties .

Cellular Effects

The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione on cellular processes are multifaceted. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the photophysical properties of cells when used in the synthesis of luminescent materials, thereby impacting cellular imaging and diagnostic applications .

Molecular Mechanism

At the molecular level, 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione exerts its effects through binding interactions with biomolecules. The β-diketone moiety of the compound can chelate metal ions, leading to the formation of stable complexes. These complexes can inhibit or activate enzymes, alter gene expression, and induce changes in cellular functions. The compound’s ability to form luminescent complexes with europium (III) ions is a key aspect of its molecular mechanism .

Dosage Effects in Animal Models

The effects of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione vary with different dosages in animal models. Studies have indicated that while low doses of the compound can be beneficial for certain biochemical applications, high doses may lead to toxic or adverse effects. It is crucial to determine the optimal dosage to maximize the compound’s benefits while minimizing potential risks .

Transport and Distribution

The transport and distribution of 4,4,5,5,5-Pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione within cells and tissues are critical for its biochemical activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments. Understanding these interactions is essential for optimizing its use in biochemical applications .

Eigenschaften

IUPAC Name |

4,4,5,5,5-pentafluoro-1-(4-methoxyphenyl)pentane-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F5O3/c1-20-8-4-2-7(3-5-8)9(18)6-10(19)11(13,14)12(15,16)17/h2-5H,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMNNOPVEPSVSHJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)CC(=O)C(C(F)(F)F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-([3,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzamide](/img/structure/B2571320.png)

![ethyl 6-isopropyl-2-(4-(N-methyl-N-phenylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2571321.png)

![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-[(4-cyano-1-methyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]acetamide](/img/structure/B2571322.png)

![N-[(3,4-dimethoxyphenyl)methyl]-4-(2,4-dioxo-1,3-thiazolidin-3-yl)piperidine-1-carboxamide](/img/structure/B2571323.png)

![tert-butyl 2-amino-4-(trifluoromethyl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine-6-carboxylate](/img/structure/B2571325.png)

![2-((4-chlorobenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5-dimethylthiazol-2-yl)acetamide](/img/structure/B2571329.png)

![N-[(5,6-Difluoro-1H-indol-3-yl)methyl]but-2-ynamide](/img/structure/B2571330.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-phenyl-6-(1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2571337.png)

![3-({[1-(4-tert-butylbenzoyl)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B2571340.png)

![3-{[(Pyridin-3-ylmethyl)amino]sulfonyl}thiophene-2-carboxylic acid](/img/structure/B2571342.png)